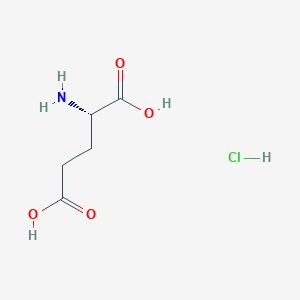

L-Glutamic acid hydrochloride

概要

説明

グルタミン酸塩酸塩は、タンパク質の生合成に重要な役割を果たすアミノ酸であるグルタミン酸の塩酸塩です。これは様々なタンパク質に一般的に見られ、脳の重要な神経伝達物質です。この化合物は、風味を高める役割で知られており、食品業界で広く使用されています。

準備方法

合成経路と反応条件: グルタミン酸塩酸塩は、グルテンやカゼインなどのタンパク質を濃塩酸で加水分解することにより合成できます。このプロセスには、タンパク質源を濃塩酸と数時間還流条件下で沸騰させることが含まれます。 次に、得られた溶液を冷却、濾過、濃縮して結晶製品を得ます .

工業生産方法: 工業的な設定では、グルタミン酸塩酸塩はしばしば発酵プロセスによって生産されます。 コリネバクテリウム・グルタミカムなどの微生物は、グルコースや糖蜜などの基質を発酵させてグルタミン酸を生成し、その後塩酸塩に変換されます .

反応の種類:

酸化: グルタミン酸塩酸塩は酸化反応を起こし、様々な酸化誘導体の生成につながります。

還元: この化合物は還元されてグルタミン酸になり、これは重要な神経伝達物質です。

置換: アミノ基またはカルボキシル基が他の官能基に置換される置換反応に参加できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化アルキル、酸塩化物。

主な製品:

酸化生成物: グルタミン酸の酸化誘導体。

還元生成物: グルタミン酸。

置換生成物: 使用された試薬に応じて、様々な置換誘導体.

科学的研究の応用

Neurobiology and Cell Culture

Excitotoxicity Studies

L-Glutamic acid is extensively used to induce excitotoxicity in neuroblastoma cell cultures, aiding in the investigation of neuroprotective compounds. A study demonstrated that reconstituting L-glutamate powder in hydrochloric acid (HCl) can alter its neurotoxic effects. In experiments with human neuroblastoma cell lines (SH-SY5Y, IMR-32, SK-N-BE(2)), it was found that the presence of HCl significantly impacted cell viability and neurotoxicity outcomes. When the pH of the glutamate solution was adjusted to match the culture medium, the neurotoxic effects were reduced, highlighting the importance of pH control in such studies .

Wound Healing Applications

Hydrogel Development for Diabetic Wounds

Recent research has focused on the incorporation of L-glutamic acid into chitosan hydrogels to enhance wound healing in diabetic models. A study revealed that L-glutamic acid-loaded chitosan hydrogels significantly improved collagen deposition and vascularization, leading to accelerated tissue regeneration. The results showed that wounds treated with these hydrogels achieved over 97% contraction within 16 days, compared to longer healing times in control groups .

| Treatment Type | Days for Complete Healing | % Wound Contraction Day 16 |

|---|---|---|

| Control | 26 | 34% |

| Chitosan Hydrogel | 20 | 69% |

| Chitosan + L-Glutamic Acid Hydrogel | 16 | >97% |

Plant Biology

Microbial Community Modulation

L-Glutamic acid has been shown to influence microbial communities associated with plants. In a study involving strawberry plants, exogenous application of L-glutamic acid altered the microbial community structure, enhancing disease resistance against gray mold and blossom blight. This treatment resulted in a significant shift in microbial populations, indicating its potential as a biostimulant for improving plant health and resilience .

Optical Applications

Nonlinear Optical Properties

Recent investigations into the optical properties of L-glutamic acid hydrochloride have revealed its potential use in optical limiting applications. Studies utilizing Z-scan techniques demonstrated that this compound exhibits nonlinear optical absorption properties, making it suitable for applications in photonics and laser technology .

作用機序

グルタミン酸塩酸塩は、神経伝達物質としての役割を通じて、主にその効果を発揮します。それは脳内のイオンチャネル型および代謝型グルタミン酸受容体を活性化します。イオンチャネル型受容体には、非NMDA(AMPAおよびカイネイト)受容体とNMDA受容体があります。 これらの受容体は、シナプス伝達と可塑性に重要な役割を果たし、学習と記憶の過程に影響を与えます .

類似の化合物:

グルタミン酸: タンパク質合成に使用されるアミノ酸である親化合物。

グルタミン: グルタミン酸と類似したアミノ酸ですが、カルボキシル基ではなくアミド基を持っています。

グルタミン酸ナトリウム: グルタミン酸のナトリウム塩で、一般的に味覚増強剤として使用されます。

独自性: グルタミン酸塩酸塩は、塩酸塩の形であるため、親化合物に比べて溶解性と安定性が向上しているため、ユニークです。 これは、様々な工業的および研究用途において特に有用です .

類似化合物との比較

Glutamic Acid: The parent compound, which is an amino acid used in protein synthesis.

Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.

Monosodium Glutamate: The sodium salt of glutamic acid, commonly used as a flavor enhancer.

Uniqueness: Glutamic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it particularly useful in various industrial and research applications .

生物活性

L-Glutamic acid hydrochloride is a salt form of the amino acid L-glutamic acid, which plays a critical role in various biological processes. This compound is widely recognized for its function as a neurotransmitter in the central nervous system, particularly in the regulation of synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

L-Glutamic acid functions primarily as an excitatory neurotransmitter. It activates both ionotropic and metabotropic glutamate receptors :

- Ionotropic Receptors : These include NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. Activation leads to rapid depolarization of neurons, facilitating synaptic transmission.

- Metabotropic Receptors : These receptors modulate neuronal excitability and synaptic plasticity through G-protein coupled mechanisms, influencing long-term potentiation (LTP) and long-term depression (LTD) in synaptic pathways.

Notably, L-glutamic acid does not easily cross the blood-brain barrier; it is often converted into L-glutamine for transport into the brain .

Physiological Effects

- Neurotransmission : L-Glutamic acid is essential for normal brain function. It is involved in cognitive functions such as learning and memory formation. However, excessive glutamate levels can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

- Cell Viability : Research indicates that the reconstitution of L-glutamic acid in hydrochloric acid (HCl) may alter its neurotoxic effects on cell viability. In studies involving neuroblastoma cell lines, it was observed that HCl could influence the pH of the culture medium, thus affecting cell survival rates .

- Role in GABA Synthesis : L-Glutamic acid serves as a precursor for gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter. This conversion is crucial for maintaining the balance between excitation and inhibition in neural circuits .

Neurotoxicity Studies

A significant study evaluated the effects of this compound on neuroblastoma cells under varying conditions. The findings revealed that:

- When reconstituted with HCl, L-glutamic acid exhibited neurotoxic properties similar to those of HCl alone.

- Adjusting the pH of the glutamate solution reduced its neurotoxic potential over longer incubation periods .

Glutamate and Cognitive Function

Research has demonstrated that glutamate signaling is vital for synaptic plasticity. For instance:

- In animal models, alterations in glutamate receptor activity have been linked to impairments in learning tasks.

- Pharmacological agents that modulate glutamate receptor activity can enhance or inhibit cognitive functions depending on their mechanism of action .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Neurotransmitter Function | Acts as an excitatory neurotransmitter in the CNS |

| Cell Viability | Influences cell survival; excessive levels can lead to excitotoxicity |

| GABA Precursor | Serves as a precursor for GABA synthesis |

| Cognitive Function | Involved in learning and memory processes |

Table 2: Effects of pH on Neurotoxicity

| Condition | Neurotoxicity Level | Cell Viability (%) |

|---|---|---|

| L-Glutamic Acid + HCl | High | 50% |

| L-Glutamic Acid (pH 7.5) | Moderate | 75% |

| Control (No Treatment) | Low | 100% |

特性

IUPAC Name |

(2S)-2-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJSBKBKSSMLJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-86-0 (Parent) | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047155 | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138-15-8 | |

| Record name | L-Glutamic acid, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?

A1: The molecular formula of this compound is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]

- X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of this compound, revealing its orthorhombic crystal system. [, , ]

- UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of this compound, highlighting its transparency in the visible region, a crucial factor for optical applications. []

Q3: What is known about the thermal stability of this compound?

A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of this compound. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []

Q4: What are the potential applications of this compound in sensing technology?

A4: this compound demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.

Q5: How does humidity affect the performance of this compound-based ammonia sensors?

A5: Research indicates that humidity can interfere with the detection of ammonia by this compound-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]

Q6: What strategies are being explored to mitigate the humidity interference in these sensors?

A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]

Q7: Beyond sensing, what other applications is this compound being considered for?

A7: this compound exhibits potential in various fields, including:

- Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]

- Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []

- Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality this compound crystals with enhanced properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。